2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide
Overview
Description
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide is a synthetic organic compound that features a chlorophenyl group, a methylsulfonyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorophenylamine, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-chlorophenyl(methylsulfonyl)amine.
Amidation Reaction: The intermediate is then reacted with N-methylbutanoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methylphenyl)(methylsulfonyl)amino]-N-methylbutanamide: Similar structure but with a methyl group instead of a chlorine atom.
2-[(4-chlorophenyl)(ethylsulfonyl)amino]-N-methylbutanamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-ethylbutanamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the chlorophenyl group in 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-4-11(12(16)14-2)15(19(3,17)18)10-7-5-9(13)6-8-10/h5-8,11H,4H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBQVUIKBCQUFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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